Diethanolamine hydrochloride

Description

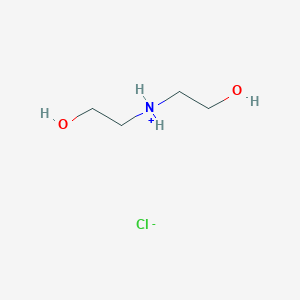

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLOFJZWUDZJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884752 | |

| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14426-21-2 | |

| Record name | Diethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14426-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(hydroxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI45OUW092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Laboratory Synthesis of Diethanolamine Hydrochloride

This whitepaper provides a comprehensive technical guide for the synthesis of diethanolamine (B148213) hydrochloride in a laboratory setting. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It outlines the core chemical principles, detailed experimental protocols, and data presentation in a structured format.

Introduction

Diethanolamine hydrochloride (DEA·HCl) is the hydrochloride salt of diethanolamine. It is a valuable chemical intermediate in various industrial and research applications. The synthesis of DEA·HCl is a fundamental acid-base neutralization reaction, which is straightforward and yields a high-purity product when conducted under controlled conditions. This guide will detail a reliable and common laboratory-scale synthesis method.

Reaction Principle

The synthesis of this compound is based on the exothermic neutralization reaction between diethanolamine, a secondary amine and a diol, and the strong acid, hydrochloric acid. Diethanolamine acts as a base, and its lone pair of electrons on the nitrogen atom readily accepts a proton from hydrochloric acid to form the diethanolammonium ion, which then pairs with the chloride ion to form the salt.

Reaction: HN(CH₂CH₂OH)₂ + HCl → [H₂N⁺(CH₂CH₂OH)₂]Cl⁻

Materials and Reagents

The following table summarizes the necessary reagents and their key properties for the synthesis of this compound.

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Concentration | Key Properties |

| Diethanolamine | C₄H₁₁NO₂ | 105.14 | ≥99.0% | Colorless to pale yellow viscous liquid or solid.[1] |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Corrosive, strong acid with pungent odor. |

| Ethanol (B145695) | C₂H₅OH | 46.07 | Anhydrous | Used for purification by recrystallization. |

Experimental Protocol: Synthesis of this compound

This section provides a detailed step-by-step procedure for the synthesis of this compound.

4.1. Reaction Setup

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask should be placed in an ice-water bath to control the reaction temperature.

4.2. Acid Addition

-

Place 52.57 g (0.5 mol) of diethanolamine into the three-necked round-bottom flask.

-

Under constant and vigorous stirring, slowly add 49.3 mL (0.6 mol, a slight excess) of concentrated (37%) hydrochloric acid dropwise from the dropping funnel.

-

The addition of hydrochloric acid is highly exothermic, and the temperature of the reaction mixture should be carefully monitored and maintained below 40 °C by adjusting the rate of addition and utilizing the ice bath.[2] The formation of white clouds of acidic vapor may be observed during this process.[3]

4.3. Reaction Completion and Isolation of Crude Product

-

After the complete addition of hydrochloric acid, the reaction mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion.

-

The resulting solution is then concentrated under reduced pressure using a rotary evaporator to remove the bulk of the water and excess hydrochloric acid. This will yield the crude this compound, which may be a viscous liquid or a semi-solid.

Experimental Protocol: Purification by Recrystallization

To obtain high-purity this compound, the crude product is purified by recrystallization.

-

Dissolution: The crude this compound is transferred to an Erlenmeyer flask. A minimal amount of hot anhydrous ethanol is added, and the mixture is heated gently on a hot plate with stirring until the solid completely dissolves.[2]

-

Crystallization: The hot solution is allowed to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield of the purified product, the flask can subsequently be placed in an ice bath for a couple of hours.[2]

-

Crystal Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.[2]

-

Washing: The collected crystals are washed with a small amount of ice-cold anhydrous ethanol to remove any residual impurities.[2]

-

Drying: The purified white crystals of this compound are dried under vacuum to remove any remaining solvent.

Visualization of the Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of the Reaction

The following diagram illustrates the logical relationship of the acid-base neutralization reaction.

Caption: Acid-base neutralization reaction for this compound synthesis.

References

An In-depth Technical Guide to Diethanolamine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Diethanolamine (B148213) hydrochloride is an organic compound with the chemical formula C4H11NO2·HCl. It presents as a white crystalline solid that is soluble in water.[1] This compound is a versatile chemical intermediate, utilized as a building block in the synthesis of various pharmaceuticals and chemicals, and is also found in personal care products due to its buffering and emulsifying properties.[1]

Core Chemical and Physical Properties

The fundamental properties of diethanolamine hydrochloride are summarized below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H12ClNO2 or C4H11NO2·HCl | [1][2][3][4][5][6][7] |

| Molecular Weight | 141.60 g/mol | [1][2][3][5][6][8] |

| CAS Number | 14426-21-2 | [1][2][3][9] |

| Appearance | White crystalline solid; may appear as a colorless to yellow/orange clear liquid | [1][3][4][6][10] |

| Melting Point | -26 °C | [1][4][10] |

| Boiling Point | 239.4 °C at 760 mmHg | [1][4] |

| Density | 1.261 g/mL at 25 °C | [1][6][9][10][11][12] |

| Refractive Index | n20/D 1.517 | [1][4][6][9][10][12] |

| Flash Point | >230 °F (>110 °C) | [1][6][10][11] |

| Vapor Pressure | 0.00104 mmHg at 25 °C | [1][4] |

| Water Solubility | Soluble | [1][3][6][8][10] |

| pKa (of Diethanolamine) | 8.88 at 25 °C | [13] |

| EINECS Number | 238-396-4 | [1][4][7] |

Chemical Structure

This compound is the hydrochloride salt of diethanolamine. The structure consists of a central nitrogen atom bonded to two hydroxyethyl (B10761427) groups (-CH2CH2OH) and two hydrogen atoms, forming a secondary ammonium (B1175870) cation. This cation is ionically bonded to a chloride anion (Cl-). The presence of hydroxyl groups and the ionic nature of the hydrochloride make the compound highly polar and water-soluble.[3][14]

-

IUPAC Name: 2,2'-Iminodiethanol hydrochloride[2]

-

SMILES: C(CO)NCCO.Cl[5]

-

InChI: InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H[3][5]

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. CAS 14426-21-2: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 14426-21-2 [amp.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. labsolu.ca [labsolu.ca]

- 9. This compound | CAS#:14426-21-2 | Chemsrc [chemsrc.com]

- 10. This compound CAS#: 14426-21-2 [m.chemicalbook.com]

- 11. chem-lab.be [chem-lab.be]

- 12. 二乙醇胺,用于分析,EMSURE® 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Diethanolamine - Wikipedia [en.wikipedia.org]

The Versatile Role of Diethanolamine Hydrochloride in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diethanolamine (B148213) hydrochloride, the salt of the bifunctional organic compound diethanolamine, serves as a stable and water-soluble precursor in a variety of organic reactions. Its utility stems from the controlled release of diethanolamine, a potent nucleophile and base, upon neutralization. This guide provides an in-depth exploration of the mechanisms of action, key applications, and detailed experimental protocols involving diethanolamine hydrochloride, offering valuable insights for professionals in chemical research and drug development.

Core Concepts: Mechanism of Action

This compound [(HOCH₂CH₂)₂NH₂]⁺Cl⁻ primarily functions as a latent form of diethanolamine (DEA). In its salt form, the lone pair of electrons on the nitrogen atom is protonated, rendering it non-nucleophilic. The mechanism of its action in organic reactions is therefore intrinsically linked to the in-situ generation of free diethanolamine through neutralization with a base.

1. In-Situ Generation of Diethanolamine: The most common mechanism involves the addition of a base to a reaction mixture containing this compound. The base, typically a tertiary amine like triethylamine (B128534) or an inorganic base such as sodium carbonate, deprotonates the diethanolammonium cation, liberating the free secondary amine. This allows for controlled introduction of the reactive diethanolamine into the reaction system.

2. Role as a Precursor in Complex Synthesis: this compound is a key starting material in the synthesis of more complex molecules, including pharmaceutical intermediates and metal complexes. Its stability and ease of handling make it a preferred choice over the more hygroscopic and viscous free base, diethanolamine.

Applications in Organic Synthesis

The applications of this compound are diverse, ranging from the synthesis of heterocyclic compounds to the preparation of organometallic complexes.

Synthesis of N-Substituted Piperazines

This compound can be utilized as a precursor for the synthesis of N-substituted piperazine (B1678402) derivatives, which are important scaffolds in many pharmaceutical agents. A common strategy involves the reaction of diethanolamine, generated in situ, with a suitable bis-electrophile.

Preparation of Palladium Complexes

Diethanolamine acts as a ligand in the formation of palladium complexes, which are themselves useful catalysts in various cross-coupling reactions. The hydrochloride salt can be used as the starting material for the diethanolamine ligand. For instance, the reaction of a palladium(II) salt with diethanolamine affords the trans-[PdCl₂(DEA)₂] complex.[1][2] This complex has been studied for its potential catalytic activity.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving diethanolamine and its hydrochloride salt.

Protocol 1: Synthesis of trans-Dichlorobis(diethanolamine-N)palladium(II)

This protocol describes the synthesis of a palladium(II) complex using diethanolamine. While the literature often refers to using diethanolamine directly, this procedure can be adapted for this compound by including an initial neutralization step.

Materials:

-

Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂PdCl₄)

-

Diethanolamine (DEA) or this compound

-

(If using hydrochloride) Triethylamine (TEA)

-

Diethyl ether

Procedure:

-

If using this compound: Dissolve this compound (2.0 mmol) in ethanol (20 mL). Add triethylamine (2.0 mmol) dropwise with stirring to neutralize the salt and generate free diethanolamine.

-

If using diethanolamine: Dissolve diethanolamine (2.0 mmol) in ethanol (20 mL).

-

In a separate flask, dissolve the palladium salt (PdCl₂ or K₂PdCl₄, 1.0 mmol) in a minimal amount of ethanol. Gentle heating may be required.

-

Slowly add the palladium salt solution to the diethanolamine solution with constant stirring.

-

A precipitate will form. Stir the reaction mixture at room temperature for 2-4 hours.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol followed by diethyl ether.

-

Dry the resulting solid in a desiccator to obtain the trans-[PdCl₂(DEA)₂] complex.

Quantitative Data:

| Reactant (Palladium Salt) | Reactant (Amine) | Molar Ratio (Pd:DEA) | Typical Yield | Reference |

| PdCl₂ or K₂PdCl₄ | Diethanolamine | 1:2 | >90% | [1][2] |

Diagram:

Protocol 2: Representative Synthesis of an N-Arylpiperazine Derivative via In-Situ Neutralization

This protocol provides a representative, generalized procedure for the synthesis of an N-arylpiperazine derivative, illustrating the concept of in-situ neutralization of this compound.

Materials:

-

This compound

-

A substituted aniline (B41778)

-

A suitable bis-electrophile (e.g., a dihaloalkane)

-

Triethylamine (TEA)

-

A high-boiling solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the substituted aniline (1.0 eq), and DMF.

-

Add triethylamine (2.2 eq) to the mixture to neutralize the this compound and the aniline hydrochloride that will form in situ.

-

Heat the mixture to 80-100 °C with stirring.

-

Slowly add the bis-electrophile (1.0 eq) dropwise over 30 minutes.

-

Maintain the reaction at 100-120 °C for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-arylpiperazine derivative.

Quantitative Data (Hypothetical):

| Diethanolamine Source | Aniline Derivative | Bis-electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethanolamine HCl | 4-Fluoroaniline | 1,2-Dibromoethane | TEA | DMF | 110 | 18 | 65-75 |

Diagram:

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a stable and convenient source of diethanolamine. Its application in the preparation of organometallic complexes and as a precursor for heterocyclic compounds highlights its importance in the synthesis of high-value molecules for the pharmaceutical and chemical industries. The ability to generate the reactive free amine in situ allows for greater control and flexibility in designing synthetic routes. Future research may further expand the utility of this readily available compound in novel synthetic methodologies.

References

- 1. Synthesis, structure, and hydrolytic reaction of trans-dichlorobis(diethanolamine-N)palladium(II) with N-acetylated L-histidylglycine dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structure, and hydrolytic reaction of trans-dichlorobis(diethanolamine-N)palladium(II) with N-acetylated L-histidylglycine dipeptide - FAU CRIS [cris.fau.de]

Solubility Profile of Diethanolamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diethanolamine (B148213) hydrochloride in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize diethanolamine hydrochloride in their work.

Introduction

This compound is the salt form of diethanolamine, a secondary amine and a diol. Its solubility in different solvent systems is a critical physicochemical property that influences its application in various chemical syntheses and pharmaceutical formulations. Understanding the solubility profile is essential for process development, formulation design, and ensuring the desired concentration of the active molecule in a given medium.

While this compound is known to be soluble in water, its solubility in organic solvents is less documented. This guide aims to consolidate available data and provide a framework for determining its solubility in relevant organic media.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in common organic solvents is sparse in publicly available literature. Most sources provide qualitative descriptions rather than specific numerical values. The following table summarizes the available qualitative information.

| Solvent | IUPAC Name | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Methanol | Methanol | Soluble | Data not available |

| Ethanol | Ethanol | Soluble | Data not available |

| Acetone | Propan-2-one | Data not available | Data not available |

| Isopropanol | Propan-2-ol | Data not available | Data not available |

It is important to note that the lack of specific quantitative data necessitates experimental determination for applications requiring precise concentrations.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: As a salt, this compound is a polar compound. According to the "like dissolves like" principle, it is expected to have better solubility in more polar organic solvents such as alcohols (methanol, ethanol) compared to non-polar solvents.

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, the extent of this increase is specific to the solute-solvent system and needs to be determined experimentally.

-

Presence of Water: The presence of even small amounts of water in an organic solvent can significantly increase the solubility of a hydrophilic salt like this compound due to its high affinity for water.

-

pH of the Medium: While less relevant in non-aqueous organic solvents, any residual water and the acidic nature of the hydrochloride salt can influence the overall solvation environment.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is crucial. The following section outlines a general experimental workflow and specific methodologies that can be adapted for determining the solubility of this compound in organic solvents.

General Experimental Workflow

The determination of solubility typically involves creating a saturated solution at a specific temperature, followed by the quantitative analysis of the solute concentration in that solution.

Caption: A generalized workflow for the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a non-volatile solute in a volatile solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid precipitation or dissolution due to temperature changes.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Analytical Methods for Concentration Determination

For more precise measurements or when dealing with complex mixtures, analytical techniques can be employed to determine the concentration of this compound in the saturated solution.

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and sensitive method for quantifying the concentration of this compound.

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-3 as described in the gravimetric method.

-

Sample Preparation: Dilute the collected supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.

-

HPLC Analysis: Inject the diluted sample into an HPLC system equipped with an appropriate column (e.g., a C18 column for reversed-phase chromatography) and a suitable detector (e.g., a UV detector, as this compound may have some UV absorbance, or a more universal detector like a refractive index detector).

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area or height to a calibration curve prepared from standard solutions of known concentrations.

-

Calculation: Calculate the original solubility, accounting for the dilution factor.

4.3.2. Gas Chromatography (GC)

Gas chromatography can also be used, particularly if derivatization is employed to improve the volatility and thermal stability of diethanolamine.

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-3 as described in the gravimetric method.

-

Derivatization: React the diethanolamine in the supernatant with a suitable derivatizing agent to form a more volatile and thermally stable compound.

-

GC Analysis: Inject the derivatized sample into a GC system equipped with an appropriate column and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Quantification: Quantify the derivatized diethanolamine by comparing its peak area to that of derivatized standards.

-

Calculation: Calculate the original solubility, taking into account the derivatization reaction and any dilution steps.

Logical Relationships in Solubility Determination

The choice of experimental method and the factors influencing solubility are interconnected. The following diagram illustrates these relationships.

Caption: Interrelationships between compound properties, influencing factors, and determination methods for solubility.

Conclusion

While there is a lack of readily available quantitative data on the solubility of this compound in organic solvents, this guide provides a framework for its experimental determination. By understanding the factors that influence solubility and employing appropriate analytical methods, researchers can obtain the precise data needed for their specific applications. The provided experimental protocols offer a starting point for developing robust in-house methods for solubility assessment. For critical applications, it is strongly recommended to perform experimental verification of solubility.

An In-depth Technical Guide to the NMR and Mass Spectrometry Data Analysis of Diethanolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for diethanolamine (B148213) hydrochloride. It includes detailed experimental protocols, data interpretation, and visual workflows to support researchers in the identification and characterization of this compound.

Introduction

Diethanolamine hydrochloride is the salt form of diethanolamine, an organic compound used in a variety of industrial and pharmaceutical applications.[1] Accurate characterization of its chemical structure and purity is essential for its use in research and drug development. This guide details the analytical techniques of NMR and mass spectrometry for the definitive identification of this compound.

Chemical Structure and Properties

-

Chemical Name: 2,2'-Iminodiethanol hydrochloride

-

Synonyms: Diethanolammonium chloride, Bis(2-hydroxyethyl)ammonium chloride[1]

-

Molecular Formula: C₄H₁₂ClNO₂[2]

-

Molecular Weight: 141.60 g/mol

-

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are particularly informative.

NMR Data Presentation

The following tables summarize the expected chemical shifts for this compound. The data is based on typical values for diethanolamine, with expected downfield shifts for the protons and carbons adjacent to the protonated amine group.

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -CH₂-N | ~3.2 ppm | Triplet | 4H |

| -CH₂-O | ~3.9 ppm | Triplet | 4H |

| -NH₂⁺- | Variable | Broad Singlet | 2H |

| -OH | Variable | Singlet | 2H |

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| -CH₂-N | ~51 ppm |

| -CH₂-O | ~59 ppm |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent for this compound. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Sample Volume: The final volume should be approximately 0.6-0.7 mL to ensure a sample height of 4-5 cm in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.

NMR Data Acquisition:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for data acquisition.

-

¹H NMR Parameters:

-

Pulse Angle: 30-90°

-

Acquisition Time: 2-4 seconds

-

Number of Scans: 8-16 scans are typically sufficient.

-

Referencing: The residual solvent peak can be used for calibration.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment.

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound.

Mass Spectrometry Data Presentation

Table 3: ESI-MS Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 106.0868 | Protonated diethanolamine (base) |

| [M+Na]⁺ | 128.0687 | Sodium adduct of diethanolamine |

Note: In positive ion mode ESI-MS, the hydrochloride salt will dissociate, and the free amine will be detected as the protonated molecule or other adducts.

Expected Fragmentation Pattern

Under collision-induced dissociation (CID) in MS/MS experiments, the protonated diethanolamine molecule is expected to fragment. The primary fragmentation pathway involves the loss of water or cleavage of the C-C or C-N bonds.

Experimental Protocol for Mass Spectrometry

This protocol describes the general procedure for obtaining an ESI-mass spectrum of this compound.

Sample Preparation:

-

Concentration: Prepare a dilute solution of this compound in a suitable solvent at a concentration of approximately 1-10 µg/mL.

-

Solvent System: A mixture of methanol (B129727) and water is a common solvent system for ESI-MS. A small amount of a volatile acid like formic acid can be added to promote protonation in positive ion mode.

Mass Spectrometry Data Acquisition:

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-300.

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound using NMR and MS.

Caption: NMR Spectroscopy Experimental Workflow.

Caption: Mass Spectrometry Experimental Workflow.

References

Proper Handling and Storage of Diethanolamine Hydrochloride: A Technical Guide for the Research Laboratory

Abstract

This technical guide provides a comprehensive overview of the proper handling and storage procedures for Diethanolamine hydrochloride in a research laboratory setting. It is intended for researchers, scientists, and drug development professionals who may work with this compound. This document outlines the potential hazards, recommended personal protective equipment, safe handling protocols, appropriate storage conditions, and emergency procedures. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented visually using a Graphviz diagram.

Introduction

This compound (CAS No: 14426-21-2) is a chemical compound used in various research and development applications.[1] Due to its potential health hazards, including skin and eye irritation, and potential for organ damage through prolonged or repeated exposure, it is imperative that this substance is handled and stored with the utmost care to ensure the safety of laboratory personnel and the integrity of the research. This guide synthesizes information from safety data sheets and chemical safety literature to provide a detailed protocol for its safe use.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Table 1: Hazard Classification of this compound

| Hazard Class | GHS Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage. |

| Specific target organ toxicity — repeated exposure | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects. |

Inhalation of this compound can cause irritation to the lungs and respiratory system.[2] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H12ClNO2[1] |

| Molecular Weight | 141.6 g/mol [4] |

| Appearance | White, crystalline solid or colorless to yellow, syrupy liquid.[5] |

| Melting Point | 73°C (lit.)[1] |

| Boiling Point | 140°C/2mmHg (lit.)[1] |

| Density | 1.261 g/cm³ at 25 °C (lit.)[4] |

| Solubility | Soluble in water.[6] |

| Hygroscopicity | Hygroscopic; keep container tightly sealed.[2][7] |

Safe Handling Protocols

Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Eye Wash and Safety Shower: A readily accessible and functional eye wash station and safety shower must be available in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles. A face shield may be required for splash hazards.[1][5] |

| Skin Protection | A lab coat must be worn. Handle with gloves. Recommended glove materials include Butyl, Nitrile, Neoprene, Polyvinyl Chloride, and Viton.[1][3][5] Gloves must be inspected prior to use and disposed of properly after use.[1] |

| Respiratory Protection | If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.[4] |

General Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Read the Safety Data Sheet (SDS) thoroughly.

-

Weighing and Transferring: Conduct all weighing and transferring operations within the chemical fume hood to contain any dust or vapors. Avoid the formation of dust and aerosols.[1]

-

Solution Preparation: When dissolving, add the solid this compound to the solvent slowly.

-

Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[8] Clean all contaminated surfaces.

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

Storage Conditions

-

Container: Store in a tightly closed, suitable container in a dry and well-ventilated place.[1][8] The material is hygroscopic and will absorb moisture from the air.[2][7]

-

Temperature: Store in a cool place.[1] Recommended storage temperature is typically at room temperature unless otherwise specified on the product label.

-

Inert Atmosphere: For long-term color stability, storage under an inert atmosphere is recommended.[7]

Chemical Incompatibility

This compound is incompatible with the following substances and should not be stored in close proximity to them:

-

Strong Oxidizing Agents: Reacts violently with agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[5]

-

Strong Acids: Incompatible with strong acids like hydrochloric, sulfuric, and nitric acid.[5]

-

Strong Bases: Not compatible with strong bases such as sodium hydroxide (B78521) and potassium hydroxide.[5]

-

Other Incompatible Materials: Aldehydes, ketones, acrylates, organic anhydrides, organic halides, formates, and oxalates.[5] It is also corrosive to aluminum, copper, zinc, and galvanized iron.[5]

Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention.

Table 4: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |

In case of a spill, evacuate the area and prevent further spread of the material. Use an inert absorbent material to clean up the spill and dispose of it as hazardous waste.[3]

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Store waste in clearly labeled, closed containers.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound in a research laboratory.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

The safe handling and storage of this compound are critical for protecting laboratory personnel and the research environment. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure the safe and effective use of this compound. It is the responsibility of the Principal Investigator to ensure all laboratory personnel are trained on these procedures before working with this compound.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. cloudfront.zoro.com [cloudfront.zoro.com]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. nj.gov [nj.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 8. carlroth.com [carlroth.com]

Thermodynamic Properties of Diethanolamine Hydrochloride: A Technical Guide for Computational Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) (DEA) and its derivatives are prevalent in various industrial and pharmaceutical applications. For computational chemists and drug development professionals, a thorough understanding of the thermodynamic properties of these molecules is paramount for accurate modeling and simulation of their behavior in biological and chemical systems. Diethanolamine hydrochloride (DEA·HCl), the salt formed from the reaction of diethanolamine with hydrochloric acid, is of particular interest due to its solubility and stability in aqueous environments, which are often relevant in pharmaceutical formulations and biological studies.

This technical guide provides a concise overview of the available thermodynamic data for this compound. Due to the limited availability of experimental data for the hydrochloride salt, this guide also includes data for the parent compound, Diethanolamine, and discusses the theoretical implications of protonation on these properties.

Thermodynamic Data

The thermodynamic properties of a compound are essential for predicting its stability, reactivity, and interactions. Key parameters include heat capacity, enthalpy of formation, and Gibbs free energy of formation.

This compound (Diethanolammonium Chloride)

Experimental data for the thermodynamic properties of solid this compound are scarce in publicly available literature. However, properties in aqueous solutions have been investigated. Specifically, the apparent molar heat capacities and apparent molar volumes have been determined.[1] From these, the standard partial molar heat capacities and volumes for the diethanolammonium ion ((HOC₂H₄)₂NH₂⁺) can be derived.

Table 1: Standard Partial Molar Properties of Aqueous Diethanolammonium Ion

| Temperature (K) | Standard Partial Molar Volume, V° (cm³·mol⁻¹) | Standard Partial Molar Heat Capacity, C°p (J·K⁻¹·mol⁻¹) |

| 283.15 | 86.1 | 185 |

| 298.15 | 87.5 | 188 |

| 313.15 | 88.5 | 193 |

| 328.15 | 89.1 | 199 |

Data derived from Allred, G. C., & Woolley, E. M. (1981). Thermodynamic properties of aqueous diethanolamine (DEA), N,N-dimethylethanolamine (DMEA), and their chloride salts: apparent molar heat capacities and volumes at temperatures from 283.15 to 328.15 K. Canadian Journal of Chemistry, 59(19), 2755-2760.

Diethanolamine (Parent Compound)

For computational studies, it is often useful to have the thermodynamic data of the parent amine. These values can serve as a baseline for theoretical calculations of the protonated species.

Table 2: Thermodynamic Properties of Diethanolamine (Solid)

| Property | Value | Units | Reference |

| Standard Molar Heat Capacity (Cp,solid) at 298.15 K | 137 | J·K⁻¹·mol⁻¹ | [2] |

| Standard Enthalpy of Formation (ΔfH°solid) at 298.15 K | -493.8 ± 2.6 | kJ·mol⁻¹ | [2] |

Note on Enthalpy and Gibbs Free Energy of Formation of this compound:

Direct experimental values for the standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°) of solid this compound were not found in the surveyed literature. For computational purposes, these values can be estimated. One approach is to use the experimental enthalpy of formation of solid Diethanolamine and calculate the enthalpy change of the acid-base reaction with hydrogen chloride in the solid state, which can be approximated using computational chemistry methods. The Gibbs free energy of formation can be subsequently estimated using the Gibbs-Helmholtz equation if the standard entropy (S°) is also calculated.

The NIST WebBook contains data for the gas-phase free energy of reaction for the clustering of a protonated diethanolamine molecule with a neutral diethanolamine molecule, but not the standard Gibbs free energy of formation of the protonated species itself.[3][4]

Experimental Protocols

The determination of thermodynamic properties is rooted in precise experimental measurements. Below are summaries of the methodologies used to obtain the data presented.

Determination of Apparent Molar Heat Capacities and Volumes

The data for this compound in Table 1 were derived from measurements of apparent molar heat capacities (Cp,φ) and apparent molar volumes (Vφ).[1]

-

Apparatus: A Picker flow microcalorimeter and a vibrating tube densimeter were used for these measurements.[1]

-

Methodology:

-

Solutions of this compound in water were prepared at various molalities.

-

The specific heat capacities and densities of these solutions were measured at different temperatures (283.15 K to 328.15 K).[1]

-

The apparent molar properties were calculated from the experimental data.

-

The experimental results were analyzed using Young's Rule in conjunction with the Guggenheim form of the extended Debye-Hückel equation to account for ionic interactions and chemical relaxation effects.[1]

-

These calculations yielded the standard partial molar heat capacities and volumes for the diethanolammonium ion.[1]

-

Determination of Enthalpy of Formation (for Diethanolamine)

The standard enthalpy of formation of solid Diethanolamine was determined by combustion calorimetry.[2]

-

Apparatus: A combustion calorimeter.

-

Methodology:

-

A known mass of solid Diethanolamine is combusted in an excess of oxygen within a calorimetric bomb.

-

The heat released during the combustion reaction is measured by observing the temperature change of the surrounding water bath.

-

From the heat of combustion, the standard enthalpy of formation is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Workflow for Thermodynamic Property Determination

The following diagram illustrates a general workflow for the experimental and computational determination of thermodynamic properties of a compound like this compound.

Conclusion

References

An In-depth Technical Guide to Diethanolamine Hydrochloride for Chemical Synthesis Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) hydrochloride (DEA·HCl) is a versatile and economically significant bifunctional molecule widely employed as a foundational building block in organic synthesis. As the hydrochloride salt of diethanolamine, it offers enhanced stability and handling properties compared to its free base form. This guide provides a comprehensive overview of its chemical properties, key synthetic transformations, and its role in the development of pharmaceutically relevant compounds. The information presented herein is intended for an audience with a foundational understanding of organic chemistry, including researchers, scientists, and professionals in the field of drug development.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of all reagents and products is paramount for safe and effective laboratory practice. The following tables summarize key data for diethanolamine hydrochloride and two common products derived from it: bis(2-chloroethyl)amine (B1207034) hydrochloride and morpholine (B109124).

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Bis(2-chloroethyl)amine hydrochloride | Morpholine |

| CAS Number | 14426-21-2[1] | 821-48-7[2] | 110-91-8[3] |

| Molecular Formula | C₄H₁₂ClNO₂[1] | C₄H₁₀Cl₃N[2] | C₄H₉NO[3] |

| Molecular Weight | 141.60 g/mol [4] | 178.48 g/mol [5] | 87.12 g/mol [3] |

| Appearance | White crystalline solid[4] | White to beige crystalline powder[2][6] | Colorless, hygroscopic liquid[7][8] |

| Melting Point | -26 °C[4] | 212-214 °C[6] | -5 °C[8] |

| Boiling Point | 239.4 °C at 760 mmHg[4] | 204.2 °C at 760 mmHg[9] | 128-129 °C[8] |

| Density | 1.261 g/mL at 25 °C[4] | Not available | 1.003 g/mL at 20 °C[8] |

| Solubility | Soluble in water[4] | Soluble in water[2] | Miscible with water[8] |

Table 2: Safety and Hazard Data

| Compound | GHS Hazard Statements | Precautionary Statements |

| This compound | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects.[10] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/eye protection/face protection.[10] |

| Bis(2-chloroethyl)amine hydrochloride | Harmful if swallowed. Causes severe skin burns and eye damage. Suspected of causing genetic defects.[11] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection.[12] |

| Morpholine | Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child.[13] | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Do not breathe mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[13] |

Key Synthetic Applications

This compound serves as a crucial precursor in the synthesis of various heterocyclic compounds and alkylating agents. Two prominent examples are the synthesis of bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard, and morpholine, a widely used solvent and chemical intermediate.

Synthesis of Bis(2-chloroethyl)amine Hydrochloride (Nitrogen Mustard)

The conversion of diethanolamine to bis(2-chloroethyl)amine hydrochloride is a classic example of nucleophilic substitution, where the hydroxyl groups are replaced by chlorine atoms. This transformation is typically achieved using thionyl chloride (SOCl₂). The resulting product is a potent bifunctional alkylating agent and a key intermediate in the synthesis of various chemotherapeutic drugs.

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[12]

-

Reagent Addition: Cool the flask in an ice bath. Slowly add 51.0 mL of thionyl chloride dropwise to the stirred solution. A solid suspension will form immediately.

-

Reaction: After the addition is complete, warm the mixture to 50°C to dissolve the suspension. Heat the reaction mixture to reflux and maintain for 3 hours with stirring. A crystalline solid of the product will precipitate during this time.[12]

-

Work-up: Cool the reaction mixture to room temperature. Carefully add 20 mL of methanol (B129727) to quench any excess thionyl chloride.[12]

-

Isolation: Remove the solvents under reduced pressure. A white crystalline material, bis(2-chloroethyl)amine hydrochloride, is obtained.

-

Purification (Optional): The product can be further purified by recrystallization from methanol/ether.[12]

-

Yield: A quantitative yield of 53.0 g is expected.

-

¹H NMR (DMSO-d₆): Chemical shifts will be observed for the protons on the chloroethyl groups.

-

¹³C NMR: Signals corresponding to the carbon atoms of the chloroethyl groups will be present.[7][13]

Synthesis of Morpholine

Morpholine is a valuable heterocyclic compound with numerous applications in organic synthesis and as a corrosion inhibitor. It can be synthesized from this compound through an intramolecular dehydration-cyclization reaction. This process typically requires high temperatures and an acidic catalyst.

Disclaimer: This protocol involves high temperatures and corrosive materials and should only be performed by trained professionals with appropriate safety measures in place.

-

Formation of this compound: To 62.5 g of diethanolamine in a round-bottom flask, add concentrated hydrochloric acid until a pH of 1 is reached (approximately 50-60 mL).[2]

-

Dehydration and Cyclization: Heat the this compound solution to drive off water until the internal temperature reaches 200-210 °C. Maintain this temperature for 15 hours.[2]

-

Isolation of Morpholine Hydrochloride: Allow the mixture to cool to 160 °C and pour it into a dish to solidify.[2]

-

Freebasing: Scrape the solid morpholine hydrochloride and mix it with 50 g of calcium oxide.[2]

-

Distillation: Transfer the paste to a distillation apparatus and distill to obtain crude morpholine.[2]

-

Purification: Dry the crude morpholine over potassium hydroxide, followed by refluxing over sodium metal and fractional distillation. Collect the fraction boiling at 126-129 °C.[2]

-

Yield: A yield of 35-50% can be expected.[2]

References

- 1. Page loading... [guidechem.com]

- 2. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]

- 7. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 8. northmetal.net [northmetal.net]

- 9. This compound | CAS#:14426-21-2 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. redox.com [redox.com]

Diethanolamine hydrochloride as a precursor in the synthesis of N-monophenylpiperazine

An In-depth Overview for Chemical Research and Pharmaceutical Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-phenylpiperazine, a crucial intermediate in the pharmaceutical industry. The primary synthetic route discussed utilizes diethanolamine (B148213) as the foundational precursor, which is converted into a reactive intermediate followed by cyclization with aniline (B41778). This document details the underlying chemical transformations, provides established experimental protocols, and presents quantitative data to support process optimization.

Introduction

N-phenylpiperazine and its derivatives are significant structural motifs found in a wide array of approved pharmaceuticals, including antipsychotic, antidepressant, and antihistaminic agents. The piperazine (B1678402) ring's unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Consequently, robust and scalable synthetic routes to N-arylpiperazines are of high interest to the drug development community.

A prevalent and effective method for constructing the N-arylpiperazine scaffold involves building the piperazine ring from a suitable aniline and a derivative of diethanolamine.[1] This approach is generally categorized into a two-stage process: the conversion of diethanolamine into a more reactive bis(2-haloethyl)amine intermediate, and the subsequent cyclization of this intermediate with aniline to yield the final product.

Overall Synthetic Pathway

The synthesis of N-phenylpiperazine from diethanolamine proceeds through two principal stages:

-

Formation of a Bis(2-haloethyl)amine Intermediate: Diethanolamine is first activated by converting its hydroxyl groups into leaving groups, typically halides (e.g., chloride, bromide). This is commonly achieved by reacting diethanolamine with reagents such as thionyl chloride (SOCl₂) or hydrobromic acid (HBr) to form bis(2-chloroethyl)amine (B1207034) or bis(2-bromoethyl)amine, respectively.[2][3] These intermediates are often generated and used in situ or isolated as their stable hydrochloride salts.

-

Cyclization with Aniline: The bis(2-haloethyl)amine intermediate then undergoes a nucleophilic substitution reaction with aniline. The aniline nitrogen atom displaces the two halide leaving groups in succession, forming the six-membered piperazine ring and yielding N-phenylpiperazine.[4][5]

The overall transformation is depicted in the reaction pathway diagram below.

Experimental Protocols

The following protocols are representative methods derived from established procedures for the synthesis of N-phenylpiperazine and its analogues.[2][3][4][5]

Protocol 1: Synthesis of bis(2-chloroethyl)amine Hydrochloride from Diethanolamine

This procedure details the conversion of diethanolamine to its chlorinated intermediate using thionyl chloride.

-

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a gas outlet to a trap.

-

Heating mantle.

-

Diethanolamine.

-

Thionyl chloride (SOCl₂).

-

Chloroform (CHCl₃) or another suitable solvent.

-

-

Procedure:

-

In a three-necked flask, charge diethanolamine and the chosen solvent (e.g., CHCl₃).

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise via the dropping funnel while maintaining the temperature. The reaction is exothermic.

-

After the addition is complete, slowly warm the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture. The product, bis(2-chloroethyl)amine hydrochloride, will often precipitate.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum.

-

Protocol 2: Synthesis of N-Phenylpiperazine via Cyclization

This protocol describes the reaction of the intermediate with aniline to form the final product.[4][5]

-

Materials and Equipment:

-

Reaction vessel (e.g., three-necked flask or dedicated reactor) with a mechanical stirrer, condenser, and temperature controller.

-

bis(2-chloroethyl)amine hydrochloride.

-

Aniline.

-

Aqueous sodium hydroxide (B78521) or potassium hydroxide solution (e.g., 30%).

-

Apparatus for vacuum distillation.

-

-

Procedure:

-

Charge the reaction vessel with aniline and bis(2-chloroethyl)amine hydrochloride. According to published methods, this reaction can be run neat (without solvent).[4][5]

-

Heat the mixture to a temperature between 160-250°C. The reactants will fuse, and the cyclization will occur in the molten state.[4][5]

-

Maintain the reaction at the target temperature for 2.5 to 6 hours.[5]

-

After the reaction is complete, cool the mixture.

-

Carefully add an aqueous alkaline solution (e.g., 30% NaOH) to neutralize the N-phenylpiperazine hydrochloride salt and any remaining acidic components.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with water.

-

Purify the crude product by vacuum distillation to obtain N-phenylpiperazine of high purity.[4][5]

-

Quantitative Data Summary

The following table summarizes quantitative data derived from patent literature describing the solvent-free cyclization of aniline with bis(2-chloroethyl)amine hydrochloride.[4][5]

| Molar Ratio (Aniline : Intermediate) | Reaction Temperature (°C) | Reaction Time (hours) | Purity (HPLC) | Yield (%) | Reference |

| 1.0 : 1.0-2.0 | 160 | 6 | 99.4% | 78.2% | [5] |

| 1.0 : 1.0-2.0 | 170 | 5 | 99.2% | 77.6% | [5] |

| 1.0 : 1.0-2.0 | 180 | 4 | 99.0% | 79.5% | [4] |

| 1.0 : 1.0-2.0 | 190 | 3 | 99.3% | 80.2% | [4] |

| 1.0 : 1.0-2.0 | 210 | 3 | 99.3% | 77.9% | [4] |

| 1.0 : 1.0-2.0 | 230 | 2.5 | 99.2% | 77.3% | [5] |

Experimental Workflow Visualization

The logical flow of the synthesis, from starting materials to the final purified product, is outlined in the diagram below.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 4. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 5. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]

Technical Guide: A Proposed Synthesis of Diethanolammonium-Tetrachloridopalladate(II) from Diethanolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium complexes are of significant interest in various fields of chemistry, including catalysis for organic synthesis, materials science, and medicinal chemistry. The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is a common and versatile precursor for the synthesis of numerous palladium-based catalysts and materials. By pairing this anion with functional organic cations, such as diethanolammonium, it is possible to create novel compounds with unique solubility, stability, and reactivity profiles.

The diethanolammonium cation, derived from diethanolamine (B148213), introduces hydrophilicity and hydrogen-bonding capabilities, which can influence the crystal packing and reactivity of the resulting salt. This technical guide presents a proposed, in-depth protocol for the preparation of diethanolammonium-tetrachloridopalladate(II) using readily available starting materials: palladium(II) chloride and diethanolamine hydrochloride.

Physicochemical Data of Reactants and Product

Quantitative data for the starting materials are presented below. Since specific experimental data for the target complex is not available in published literature, calculated values and expected properties based on analogous compounds are provided for the product.

Table 1: Properties of Starting Materials

| Property | Palladium(II) Chloride (PdCl₂) | This compound ((HOCH₂CH₂)₂NH₂Cl) |

| Molecular Formula | PdCl₂ | C₄H₁₂ClNO₂ |

| Molecular Weight | 177.33 g/mol | 141.59 g/mol |

| Appearance | Dark red or brown powder | White crystalline solid |

| Melting Point | 679 °C (decomposes) | 93-96 °C |

| Solubility | Insoluble in water, soluble in HCl and aqueous alkali chlorides | Soluble in water |

Table 2: Calculated and Expected Properties of Diethanolammonium-Tetrachloridopalladate(II)

| Property | Value / Description |

| IUPAC Name | Bis(diethanolammonium) tetrachloropalladate(II) |

| Molecular Formula | C₈H₂₄Cl₄N₂O₄Pd |

| Molecular Weight | 496.58 g/mol |

| Theoretical % C | 19.35 % |

| Theoretical % H | 4.87 % |

| Theoretical % N | 5.64 % |

| Appearance | Expected to be a brown, reddish-brown, or olive-green crystalline solid (by analogy to (NH₄)₂[PdCl₄])[1] |

| Solubility | Expected to be soluble in water. |

Table 3: Expected Spectroscopic Data for [(HOCH₂CH₂)₂NH₂]₂[PdCl₄]

| Spectrum Type | Expected Features |

| Infrared (IR) | O-H Stretch: Broad absorption band around 3300-3400 cm⁻¹. N-H Stretch: Absorption bands for the secondary ammonium (B1175870) ion (R₂NH₂⁺) in the 2700-3100 cm⁻¹ region. C-H Stretch: Bands around 2850-2960 cm⁻¹. Pd-Cl Stretch: Characteristic strong absorption(s) in the far-infrared region, typically around 300-360 cm⁻¹, indicative of the [PdCl₄]²⁻ anion. |

| ¹H NMR (in D₂O) | -CH₂-N⁺H₂-: Expected as a triplet around 3.3-3.5 ppm. -CH₂-OH: Expected as a triplet around 3.9-4.1 ppm. Note: The acidic N-H and O-H protons will exchange with D₂O and will likely not be observed. |

| ¹³C NMR (in D₂O) | -CH₂-N⁺H₂-: Expected chemical shift around 50-52 ppm. -CH₂-OH: Expected chemical shift around 58-60 ppm. |

Proposed Experimental Protocol

Disclaimer: The following protocol is a proposed method based on established chemical principles for the synthesis of tetrachloropalladate salts and has not been experimentally validated from a specific literature source for this exact compound.

Objective: To synthesize diethanolammonium-tetrachloridopalladate(II) via the reaction of palladium(II) chloride and this compound.

Reaction Stoichiometry: PdCl₂ + 2 (HOCH₂CH₂)₂NH₂Cl → [(HOCH₂CH₂)₂NH₂]₂[PdCl₄]

Materials and Reagents:

-

Palladium(II) chloride (PdCl₂, 1.00 g, 5.64 mmol)

-

This compound (1.60 g, 11.3 mmol, 2.0 equiv)

-

Concentrated Hydrochloric Acid (HCl, ~2 mL)

-

Deionized Water (~20 mL)

-

Isopropanol (B130326) or Acetone (B3395972) (for washing)

-

Diethyl Ether (for drying)

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Preparation of Tetrachloropalladic Acid Solution:

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add palladium(II) chloride (1.00 g, 5.64 mmol).

-

In a fume hood, carefully add 2 mL of concentrated hydrochloric acid.

-

Add approximately 10 mL of deionized water.

-

Gently warm the mixture to 50-60 °C while stirring. Continue heating and stirring until all the palladium(II) chloride has dissolved to form a clear, dark brown-red solution of tetrachloropalladic acid (H₂[PdCl₄]). This may take 30-60 minutes.

-

-

Reaction with this compound:

-

In a separate beaker, dissolve this compound (1.60 g, 11.3 mmol) in 10 mL of deionized water.

-

Once the H₂[PdCl₄] solution has cooled to room temperature, slowly add the aqueous solution of this compound dropwise with continuous stirring.

-

A precipitate may begin to form upon addition.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

-

Isolation of the Product:

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with small portions of cold deionized water (2 x 5 mL), followed by cold isopropanol or acetone (2 x 10 mL) to remove any unreacted starting materials and water.

-

Finally, wash with diethyl ether (2 x 10 mL) to aid in drying.

-

-

Drying and Storage:

-

Dry the crystalline product under vacuum or in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or P₂O₅).

-

Once a constant weight is achieved, store the final product in a well-sealed container, protected from light and moisture.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of diethanolammonium-tetrachloridopalladate(II).

Caption: Logical relationship of reactants to form the final palladium complex.

References

Methodological & Application

Application Notes and Protocols for Diethanolamine Hydrochloride Buffer in Alkaline Phosphatase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of diethanolamine (B148213) (DEA) hydrochloride buffer for the accurate determination of alkaline phosphatase (ALP) activity. The protocols detailed below are essential for various applications, including enzyme characterization, inhibitor screening, and quality control in drug development processes.

Introduction

Alkaline phosphatase is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate (B84403) esters at an alkaline pH.[1][2] Its activity is a critical parameter in numerous biological and diagnostic assays. Diethanolamine (DEA) buffer is widely recommended for ALP assays due to its ability to provide a stable and optimal pH environment, leading to favorable reaction kinetics and enhanced sensitivity.[3][4][5] This document outlines standardized procedures for the preparation of DEA buffer and its application in a colorimetric ALP assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Data Summary

The following tables summarize the key quantitative data for the preparation and use of DEA hydrochloride buffer in alkaline phosphatase assays.

Table 1: Diethanolamine Buffer Composition

| Component | Concentration | Purpose |

| Diethanolamine | 1.0 M | Buffering agent to maintain alkaline pH |

| Magnesium Chloride (MgCl₂) | 0.50 mM | Divalent cation required for ALP activity |

| Hydrochloric Acid (HCl) | As required | To adjust the pH to 9.8 |

Source:

Table 2: Alkaline Phosphatase Assay Parameters

| Parameter | Value |

| Substrate | p-Nitrophenyl phosphate (pNPP) |

| Substrate Concentration | 10 mmol/L |

| Wavelength for Detection | 405 nm |

| Temperature | 37 °C |

| pH | 9.8 |

Experimental Protocols

Preparation of 1.0 M Diethanolamine Buffer (pH 9.8)

This protocol describes the preparation of 1 liter of 1.0 M Diethanolamine buffer containing 0.50 mM MgCl₂.

Materials:

-

Diethanolamine (DEA)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Hydrochloric acid (HCl), 10 M

-

Deionized water (dH₂O)

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

Volumetric flask (1 L)

Procedure:

-

In a suitable container, add approximately 800 mL of dH₂O.

-

With continuous stirring, add 105.14 g of Diethanolamine to the water.[3]

-

Add 101.65 mg of Magnesium Chloride Hexahydrate (or an equivalent amount of anhydrous MgCl₂) to the solution.

-

Allow the components to dissolve completely.

-

Carefully adjust the pH of the solution to 9.8 at 37°C using 10 M HCl.[3] Monitor the pH closely with a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L.

-

Mix the solution thoroughly.

-

Store the buffer in a tightly sealed container at 2-8°C.[6][7] The buffer should be prepared fresh for optimal performance.[8]

Alkaline Phosphatase Activity Assay Protocol

This protocol outlines the steps for determining ALP activity using the prepared DEA buffer and pNPP as a substrate.

Materials:

-

1.0 M Diethanolamine Buffer (pH 9.8)

-

p-Nitrophenyl phosphate (pNPP) substrate solution (see below for preparation)

-

Alkaline phosphatase (enzyme sample or standard)

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Cuvettes or 96-well microplate

-

Incubator or water bath set to 37°C

-

Pipettes

Preparation of 0.67 M pNPP Substrate Solution:

-

Dissolve 247 mg of p-nitrophenyl phosphate in 1 mL of deionized water.

-

This solution should be prepared fresh and protected from light.

Assay Procedure (Cuvette-based):

-

Set the spectrophotometer to 405 nm and equilibrate to 37°C.

-

Prepare a reaction mixture by adding the following to a cuvette:

-

960 µL of 1.0 M Diethanolamine Buffer (pH 9.8)

-

20 µL of 0.67 M pNPP substrate solution

-

-

Incubate the reaction mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

To initiate the reaction, add 20 µL of the alkaline phosphatase sample to the cuvette.

-

Immediately mix the contents by gentle inversion and start monitoring the increase in absorbance at 405 nm for approximately 5 minutes.

-

Record the absorbance readings at regular intervals (e.g., every 30 seconds).

-

Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the resulting curve.

Calculation of Alkaline Phosphatase Activity:

The activity of the enzyme is calculated using the Beer-Lambert law. One unit of alkaline phosphatase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-nitrophenyl phosphate per minute at pH 9.8 and 37°C.[1]

Diagrams

Caption: Experimental workflow for the alkaline phosphatase assay.

Caption: Enzymatic hydrolysis of pNPP by alkaline phosphatase.

References

- 1. Alkaline Phosphatase [sigmaaldrich.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Diethanolamine (1 M, pH 9.8) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 4. scispace.com [scispace.com]

- 5. academic.oup.com [academic.oup.com]

- 6. biolabo.fr [biolabo.fr]

- 7. biolabo.fr [biolabo.fr]

- 8. bbisolutions.com [bbisolutions.com]

Application Notes and Protocols: The Role of Diethanolamine Hydrochloride in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction